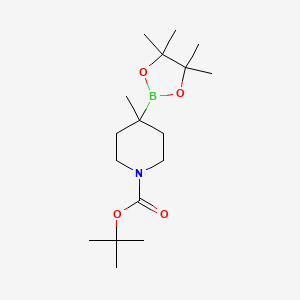
7-Amino-4-ethyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-ethyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 7-Amino-4-ethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-indole-3-carbaldehyde with ammonia or an amine source under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-Amino-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Applications De Recherche Scientifique
7-Amino-4-ethyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-4-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit viral replication by targeting viral enzymes or proteins . In cancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
7-Amino-4-ethyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
7-Amino-4-methyl-1H-indole-3-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
4-Ethyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of this compound, with distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological roles and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
7-amino-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-2-7-3-4-9(13)11-10(7)8(5-12)6-14-11/h3-4,6,14H,2,13H2,1H3 |
Clé InChI |
MFNFAOWVXPZKSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CNC2=C(C=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)

![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)




![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)


